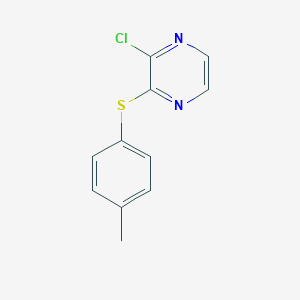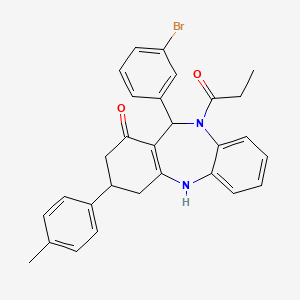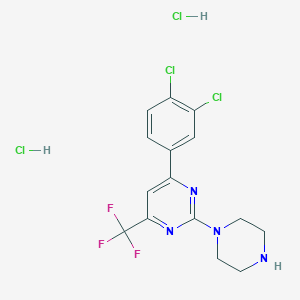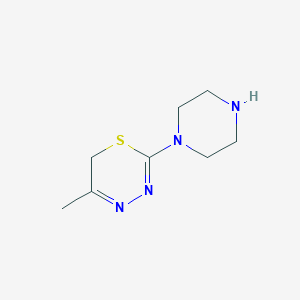![molecular formula C13H15BrN4O2 B12222023 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12222023.png)
3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.
Synthesis of the pyrrolidine derivative: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative.
Coupling with the pyridine ring: The final step involves coupling the pyrrolidine-oxadiazole intermediate with a brominated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The oxadiazole and pyrrolidine moieties can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives and complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The oxadiazole moiety could play a crucial role in binding to the target protein, while the pyrrolidine and pyridine rings could enhance the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)benzene
- 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)thiophene
Uniqueness
Compared to similar compounds, 3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine offers a unique combination of structural features that can enhance its reactivity and binding properties. The presence of the bromine atom on the pyridine ring allows for further functionalization, while the oxadiazole and pyrrolidine moieties provide additional sites for interaction with biological targets or other molecules.
Properties
Molecular Formula |
C13H15BrN4O2 |
|---|---|
Molecular Weight |
339.19 g/mol |
IUPAC Name |
5-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15BrN4O2/c1-9-16-13(20-17-9)8-18-5-3-10(7-18)19-12-2-4-15-6-11(12)14/h2,4,6,10H,3,5,7-8H2,1H3 |
InChI Key |
UXFSOWPPCWHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[bis(dimethylamino)phosphoryl]benzenesulfonamide](/img/structure/B12221947.png)
![6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12221948.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12221949.png)
![2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12221955.png)

![2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12221966.png)
methanone](/img/structure/B12221970.png)

![1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221989.png)

![4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12222002.png)
![2-Methyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12222007.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B12222009.png)
